molecular formula C15H24N2O B10877828 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10877828
M. Wt: 248.36 g/mol
InChI Key: PMNGZTNWYJDTJR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine is a heterocyclic compound that combines a piperazine ring with cyclohexyl and furan-2-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine typically involves the reaction of cyclohexylamine with furan-2-carbaldehyde in the presence of a piperazine derivative. One common method involves the condensation of cyclohexylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with piperazine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Known for its opiate-like analgesic properties.

    1-(2-Furoyl)piperazine: Evaluated for its enzyme inhibition and hemolytic activity.

    N-Cyclohexyl-4-(furan-2-ylmethyl)piperazine-1-carboxamide:

Uniqueness

1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine is unique due to its combination of cyclohexyl and furan-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1-cyclohexyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C15H24N2O/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h4,7,12,14H,1-3,5-6,8-11,13H2

InChI Key

PMNGZTNWYJDTJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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